molecular formula C5H6F2N2O B2657375 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one CAS No. 1048018-91-2

3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B2657375
CAS No.: 1048018-91-2
M. Wt: 148.113
InChI Key: IDZHMJXCQWZTBQ-UHFFFAOYSA-N
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Description

“3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” is a chemical compound . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of this compound involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 214.5±30.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.2±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Diels–Alder Reactivity : The study by Abularrage et al. (2020) explored the synthesis of 4H-pyrazoles, including compounds related to "3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one", highlighting their reactivity in Diels–Alder reactions. The research demonstrated that late-stage fluorination provides a reliable route to fluorinated pyrazoles, which show considerable stability and reactivity due to their conformation and electronic properties (Abularrage, Levandowski, & Raines, 2020).

Efficient Synthesis of Fluorinated Pyrazoles : Bouillon et al. (2001) developed a general method for synthesizing 4-fluoro-5-(perfluoroalkyl)pyrazoles, which could be relevant to the synthesis of "this compound". This method involves heterocyclization of hemiperfluoroenones with methylhydrazine, showcasing a regiospecific reaction that yields fluorinated pyrazoles with potential application in medicinal chemistry (Bouillon et al., 2001).

Potential Biological Activities

Antimicrobial Agents : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, potentially including structures similar to "this compound", demonstrating broad-spectrum antimicrobial activities. This study underscores the potential of fluorinated pyrazoles in developing new antimicrobial agents through the Vilsmeier–Haack reaction approach (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antifungal Activity : Du et al. (2015) focused on synthesizing novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the target compound, and tested their antifungal activities against several phytopathogenic fungi. The results indicated that some of these compounds exhibited superior antifungal activity compared to commercial fungicides, highlighting the importance of the difluoromethyl group in enhancing biological activity (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Mechanism of Action

This compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Safety and Hazards

The safety data sheet for “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” indicates that it causes skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for at least 15 minutes in case of eye contact .

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHMJXCQWZTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4,4-difluoroacetoacetate (30.12 g, 0.172 mol) was stirred in toluene (600 mL) over ice water. Solution of N-methylhydrazine (7.6 mL, 0.14 mol) in toluene (200 mL) was added slowly, dropwise over 20 min. The reaction mixture was heated at 100° C. for 2 hours. The reaction mixture evaporated to dryness. The resulting material was triturated with methyl t-butylether/heptane to give 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one in three batches (total 10.7 g, 51%) as orange powder. This material was used without further purification for the next reaction.
Quantity
30.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N-methylhydrazine
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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